molecular formula C11H11ClFN3O2S B5451539 N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5451539
M. Wt: 303.74 g/mol
InChI Key: LIABCLOYWNYNTN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an ethyl group on the pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base.

    Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling reactions: The pyrazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Catalysts like palladium on carbon in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to its targets, thereby increasing its potency. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar structure but different ring system.

    N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Another compound with similar substituents but a different core structure.

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3O2S/c1-2-16-7-9(6-14-16)19(17,18)15-8-3-4-11(13)10(12)5-8/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIABCLOYWNYNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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